molecular formula C5H4N2O4 B12433080 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid

2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid

Cat. No.: B12433080
M. Wt: 158.09 g/mol
InChI Key: PXQPEWDEAKTCGB-YZRHJBSPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the condensation of urea with malonic acid in the presence of phosphorus oxychloride. This reaction yields orotic acid as a product . Another method involves the use of the Dimroth rearrangement, which is an isomerization process that involves the relocation of heteroatoms within heterocyclic systems .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biochemical pathways and industrial applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid involves its role as an intermediate in the biosynthesis of pyrimidine nucleotides. It participates in the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and repair . The molecular targets and pathways involved include various enzymes and cofactors that facilitate these biochemical reactions .

Properties

Molecular Formula

C5H4N2O4

Molecular Weight

158.09 g/mol

IUPAC Name

2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i3+2

InChI Key

PXQPEWDEAKTCGB-YZRHJBSPSA-N

Isomeric SMILES

C1=C(NC(=O)N[14C]1=O)C(=O)O

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O

Origin of Product

United States

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